
5H-Dibenzo(b,e)(1,4)diazepin-11-one, 10,11-dihydro-10-(2-(dimethylamino)ethyl)-2-methoxy-5-methyl-, hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5H-Dibenzo(b,e)(1,4)diazepin-11-one, 10,11-dihydro-10-(2-(dimethylamino)ethyl)-2-methoxy-5-methyl-, hydrochloride is a complex organic compound with a unique structure. It belongs to the class of dibenzodiazepines, which are known for their diverse pharmacological properties. This compound is of significant interest in medicinal chemistry due to its potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5H-Dibenzo(b,e)(1,4)diazepin-11-one, 10,11-dihydro-10-(2-(dimethylamino)ethyl)-2-methoxy-5-methyl-, hydrochloride typically involves multiple steps. The starting materials often include dibenzodiazepine derivatives, which undergo a series of chemical reactions such as alkylation, methylation, and hydrochloride formation. The reaction conditions usually require controlled temperatures, specific solvents, and catalysts to ensure the desired product is obtained with high purity.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using large reactors and automated systems to maintain consistency and efficiency. The process involves stringent quality control measures to ensure the final product meets the required specifications. The use of advanced technologies such as high-performance liquid chromatography (HPLC) and mass spectrometry (MS) is common to monitor the synthesis process and verify the compound’s structure and purity.
Chemical Reactions Analysis
Types of Reactions
5H-Dibenzo(b,e)(1,4)diazepin-11-one, 10,11-dihydro-10-(2-(dimethylamino)ethyl)-2-methoxy-5-methyl-, hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This involves replacing one functional group with another, typically using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and controlled temperature conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and anhydrous solvents.
Substitution: Halogens, alkylating agents, and catalysts like palladium or platinum.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine or alcohol derivatives. Substitution reactions can result in various substituted dibenzodiazepine compounds.
Scientific Research Applications
5H-Dibenzo(b,e)(1,4)diazepin-11-one, 10,11-dihydro-10-(2-(dimethylamino)ethyl)-2-methoxy-5-methyl-, hydrochloride has numerous applications in scientific research:
Chemistry: Used as a precursor in the synthesis of other complex organic molecules.
Biology: Studied for its interactions with biological macromolecules and potential as a biochemical probe.
Medicine: Investigated for its pharmacological properties, including potential therapeutic effects on neurological and psychiatric disorders.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5H-Dibenzo(b,e)(1,4)diazepin-11-one, 10,11-dihydro-10-(2-(dimethylamino)ethyl)-2-methoxy-5-methyl-, hydrochloride involves its interaction with specific molecular targets in the body. It is believed to modulate neurotransmitter systems, particularly those involving serotonin and dopamine. The compound binds to receptors and enzymes, altering their activity and leading to various physiological effects. The exact pathways and molecular targets are still under investigation, but its effects on the central nervous system are of particular interest.
Comparison with Similar Compounds
Similar Compounds
Iminodibenzyl: A related compound with similar structural features but different pharmacological properties.
Dibenzepine: Another dibenzodiazepine derivative with distinct therapeutic applications.
Clozapine: A well-known antipsychotic drug with a similar core structure but different substituents.
Uniqueness
5H-Dibenzo(b,e)(1,4)diazepin-11-one, 10,11-dihydro-10-(2-(dimethylamino)ethyl)-2-methoxy-5-methyl-, hydrochloride stands out due to its unique combination of functional groups, which confer specific chemical reactivity and biological activity. Its potential therapeutic applications and diverse chemical properties make it a valuable compound for further research and development.
Properties
CAS No. |
1668-73-1 |
|---|---|
Molecular Formula |
C19H24ClN3O2 |
Molecular Weight |
361.9 g/mol |
IUPAC Name |
2-(8-methoxy-11-methyl-6-oxobenzo[b][1,4]benzodiazepin-5-yl)ethyl-dimethylazanium;chloride |
InChI |
InChI=1S/C19H23N3O2.ClH/c1-20(2)11-12-22-18-8-6-5-7-17(18)21(3)16-10-9-14(24-4)13-15(16)19(22)23;/h5-10,13H,11-12H2,1-4H3;1H |
InChI Key |
KBOPYRCQYBGFIV-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(C=C(C=C2)OC)C(=O)N(C3=CC=CC=C31)CC[NH+](C)C.[Cl-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


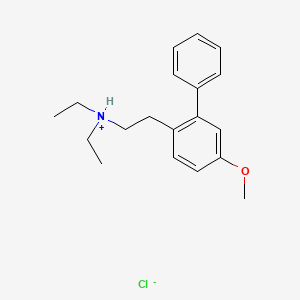

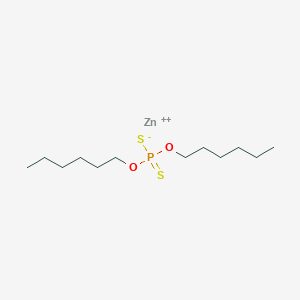
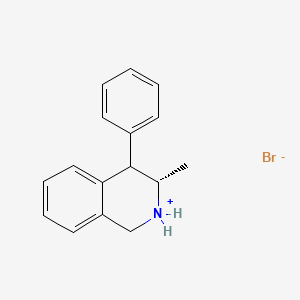
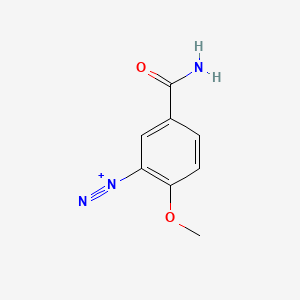
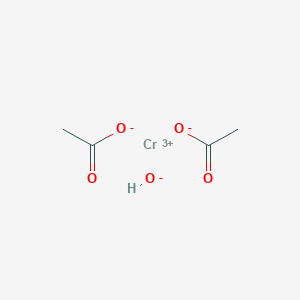
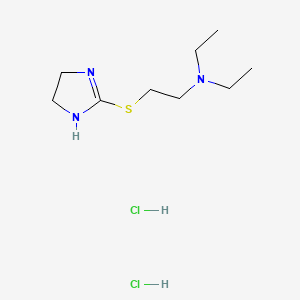
![2-[2-(4-chlorophenyl)sulfanylacetyl]oxyethyl-diethylazanium;chloride](/img/structure/B13735092.png)

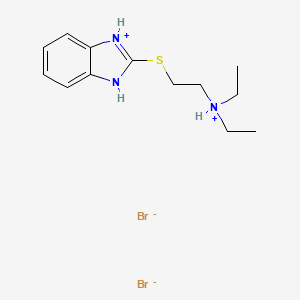
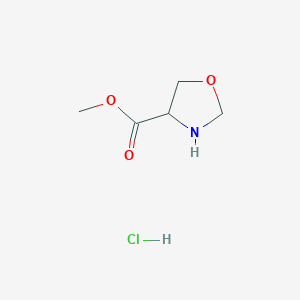
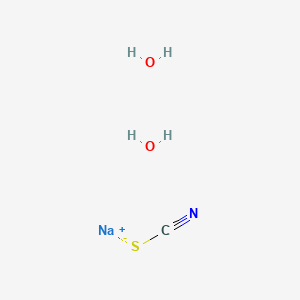
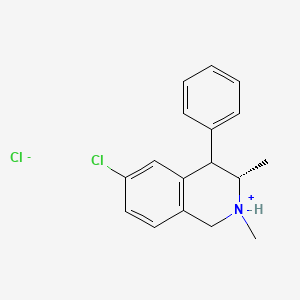
![Acetamide,N-[2-(methylthio)-3,4-dioxo-1-cyclobuten-1-YL]-](/img/structure/B13735130.png)
